molecular formula C18H12ClF3N2O2 B416008 3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 331847-78-0

3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B416008
CAS No.: 331847-78-0
M. Wt: 380.7g/mol
InChI Key: LUEUUJFNNSILRG-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction often employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide exhibits unique properties due to the presence of the isoxazole ring and the trifluoromethyl group

Properties

CAS No.

331847-78-0

Molecular Formula

C18H12ClF3N2O2

Molecular Weight

380.7g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H12ClF3N2O2/c1-10-15(16(24-26-10)11-6-2-4-8-13(11)19)17(25)23-14-9-5-3-7-12(14)18(20,21)22/h2-9H,1H3,(H,23,25)

InChI Key

LUEUUJFNNSILRG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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